molecular formula C13H14N2OS2 B2599516 4-(phenylthio)-N-(thiazol-2-yl)butanamide CAS No. 879622-92-1

4-(phenylthio)-N-(thiazol-2-yl)butanamide

Cat. No. B2599516
CAS RN: 879622-92-1
M. Wt: 278.39
InChI Key: MNQASFNMFUOHMW-UHFFFAOYSA-N
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Description

4-(phenylthio)-N-(thiazol-2-yl)butanamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of thiazole compounds and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, demonstrating their potent anticancer activities. These compounds were evaluated in vitro for their anticancer activity against Hepatocellular carcinoma cell lines, with some compounds showing significant efficacy (Gomha et al., 2017).

MMP Inhibitors and Tissue Damage

Another research focused on 4-thiazolidinone derivatives as MMP inhibitors, aiming to affect the inflammatory/oxidative process involved in tissue damage. These compounds showed appreciable anti-inflammatory and potential wound healing effects, with one derivative inhibiting MMP-9 at nanomolar level (Incerti et al., 2018).

Urease Inhibitors

A study synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were potent inhibitors of the urease enzyme, showcasing competitive inhibition with low Ki values. This suggests potential therapeutic applications in treating diseases related to urease activity (Nazir et al., 2018).

Synthesis and Functionalization

Research on the efficient synthesis of new functionalized 2-(hetaryl)thiazoles demonstrated the potential of thiazole derivatives as intermediates for further chemical transformations, contributing to the diversity of compounds with possible biological activities (Bondock et al., 2013).

Antimicrobial Activity

A study on the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives revealed significant antibacterial and antifungal activities, highlighting the antimicrobial potential of thiazole-containing compounds (Raval et al., 2012).

properties

IUPAC Name

4-phenylsulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c16-12(15-13-14-8-10-18-13)7-4-9-17-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQASFNMFUOHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylthio)-N-(thiazol-2-yl)butanamide

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